5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
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Overview
Description
Scientific Research Applications
Proton Transfer and Photoreactions
Research on derivatives of pyridine compounds, such as 2-(1H-pyrazol-5-yl)pyridines, has shown that these molecules exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer. These processes are crucial for understanding the photophysical behavior of such compounds, which could have implications in the development of new materials with specific optical properties (Vetokhina et al., 2012).
Electrophilic Reactivity and Synthesis
The synthesis and structure analysis of certain pyridine derivatives have led to the discovery of new routes to Meldrum’s Acid derivatives, showcasing the electrophilic reactivity and structural versatility of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Color Tuning in Iridium Complexes
Studies have also focused on the role of pyridine derivatives as ligands in iridium complexes, highlighting their significance in color tuning for light-emitting devices. The ancillary ligand nature significantly affects the electrochemical and photophysical properties of these complexes, offering a pathway for the development of materials with tailored emission properties (Stagni et al., 2008).
Spectroscopic and Theoretical Studies
The spectroscopic characterization and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine have been conducted, providing insight into its geometric structure, vibrational frequencies, and chemical shifts. This research contributes to the understanding of its optical properties and potential applications in material science (Vural & Kara, 2017).
Corrosion Inhibition
Research on novel Schiff bases derived from pyridine compounds has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. This highlights the application of pyridine derivatives in protecting materials against corrosion, which is vital for extending the lifespan of metal structures and components (El-Lateef et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-1-pyridin-4-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-10(14)13(7-8)9-3-5-12-6-4-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYWIGAVNERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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